molecular formula C15H25N3O3S2 B15110569 4-butyl-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

4-butyl-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B15110569
M. Wt: 359.5 g/mol
InChI Key: QFVRIFCRZASANA-UHFFFAOYSA-N
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Description

4-butyl-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a cyclohexane ring, a butyl group, and an ethylsulfonyl-substituted thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as thiosemicarbazide, with an appropriate sulfonyl chloride under acidic conditions. This step forms the 1,3,4-thiadiazole ring with an ethylsulfonyl substituent.

    Attachment of the Cyclohexane Ring: The cyclohexane ring can be introduced through a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with a cyclohexanecarboxylic acid derivative, such as cyclohexanecarbonyl chloride, in the presence of a base like triethylamine.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction. This step involves reacting the intermediate with a suitable butylating agent, such as butyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

4-butyl-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-butyl-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
  • N-butyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

Uniqueness

4-butyl-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexane ring, butyl group, and ethylsulfonyl-substituted thiadiazole moiety imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H25N3O3S2

Molecular Weight

359.5 g/mol

IUPAC Name

4-butyl-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C15H25N3O3S2/c1-3-5-6-11-7-9-12(10-8-11)13(19)16-14-17-18-15(22-14)23(20,21)4-2/h11-12H,3-10H2,1-2H3,(H,16,17,19)

InChI Key

QFVRIFCRZASANA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC

Origin of Product

United States

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